molecular formula C15H30N2O2 B13961529 3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate CAS No. 32041-69-3

3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate

Cat. No.: B13961529
CAS No.: 32041-69-3
M. Wt: 270.41 g/mol
InChI Key: GXPVODYJUKTVEI-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a piperazine ring substituted with a methyl group and a propyl ester of 2,2-dimethylpentanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate typically involves the esterification of 2,2-dimethylpentanoic acid with 3-(4-methylpiperazin-1-yl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. The ester group may undergo hydrolysis, releasing the active piperazine derivative, which can then exert its effects on the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-(4-Methylpiperazin-1-yl)aniline

Uniqueness

3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate is unique due to its specific ester linkage and the presence of the 2,2-dimethylpentanoate moiety. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .

Properties

CAS No.

32041-69-3

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate

InChI

InChI=1S/C15H30N2O2/c1-5-7-15(2,3)14(18)19-13-6-8-17-11-9-16(4)10-12-17/h5-13H2,1-4H3

InChI Key

GXPVODYJUKTVEI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C(=O)OCCCN1CCN(CC1)C

Origin of Product

United States

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